
(1,2-Dichloropropyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dichloropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of two chlorine atoms and a phosphonic acid group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dichloropropyl)phosphonic acid typically involves the reaction of 1,2-dichloropropane with phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating 1,2-dichloropropane with phosphorous acid in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple steps, including purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (1,2-Dichloropropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted propyl phosphonic acids.
Scientific Research Applications
(1,2-Dichloropropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,2-Dichloropropyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This can lead to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Phosphonic acid: A simpler compound with similar chemical properties but lacking the chlorine atoms.
Phosphinic acid: Another related compound with different oxidation states and reactivity.
Phosphoric acid: A more oxidized form of phosphorus with different chemical behavior.
Properties
CAS No. |
143247-74-9 |
|---|---|
Molecular Formula |
C3H7Cl2O3P |
Molecular Weight |
192.96 g/mol |
IUPAC Name |
1,2-dichloropropylphosphonic acid |
InChI |
InChI=1S/C3H7Cl2O3P/c1-2(4)3(5)9(6,7)8/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
GDYCIJRCMBWYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(P(=O)(O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


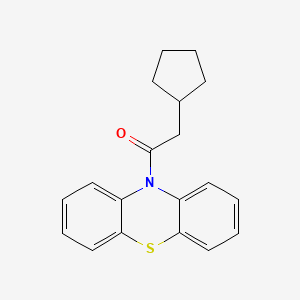
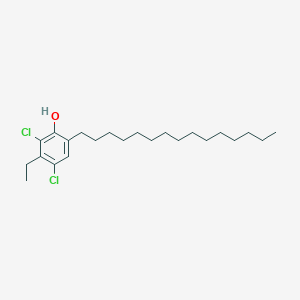

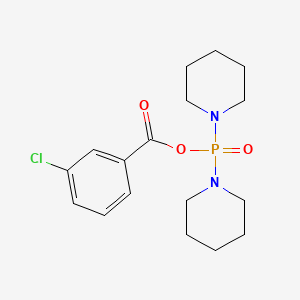
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
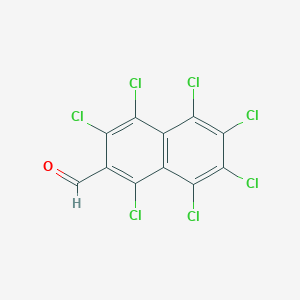
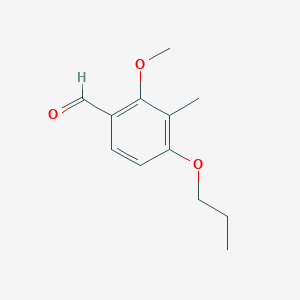
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
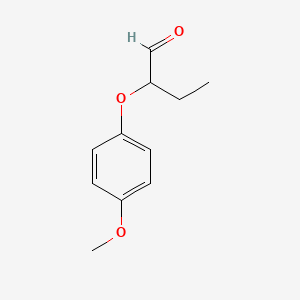
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
